molecular formula C12H15F3O2 B1332083 (-)-3-(Trifluoroacetyl)camphor CAS No. 207742-84-5

(-)-3-(Trifluoroacetyl)camphor

Cat. No.: B1332083
CAS No.: 207742-84-5
M. Wt: 248.24 g/mol
InChI Key: ISLOIHOAZDSEAJ-NSMOOJLNSA-N
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Description

(-)-3-(Trifluoroacetyl)camphor is a chiral compound derived from camphor, a naturally occurring terpenoid. This compound is characterized by the presence of a trifluoroacetyl group attached to the camphor skeleton. The trifluoroacetyl group imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Chemistry: (-)-3-(Trifluoroacetyl)camphor is used as a building block in organic synthesis. Its unique trifluoroacetyl group makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its trifluoroacetyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced polymers and coatings.

Safety and Hazards

Camphor is considered irritant to skin and eyes, and as a skin and respiratory sensitizer . Ingesting camphor can cause trouble breathing, seizures, and death. High doses of camphor, either inhaled or on the skin, can also be risky .

Future Directions

The rational design of functionalized lignin-based materials will lead to a rich family of hybrid functional carbon materials with various applications toward a green and sustainable future . A series of fluorescent probes with trifluoroacetyl as the reactive unit and aromatic moieties including anthracene (ANT–TFA), pyrene (PY–TFA) and triphenylamine (TPA–TFA) unit as fluorophores have been designed for highly reversible, sensitive and efficient amine detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-(Trifluoroacetyl)camphor typically involves the trifluoroacetylation of camphor. One common method is the reaction of camphor with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (-)-3-(Trifluoroacetyl)camphor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of trifluoroacetic acid or trifluoromethyl ketones.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of trifluoroacetamides or trifluoroacetates.

Mechanism of Action

The mechanism of action of (-)-3-(Trifluoroacetyl)camphor involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The compound’s chiral nature also allows for enantioselective interactions, which can be crucial in drug design and development.

Comparison with Similar Compounds

    Camphor: A naturally occurring terpenoid with a similar structure but lacking the trifluoroacetyl group.

    Fenchone: A chiral compound similar to camphor but with different stereochemistry.

    Naphthalene: An aromatic compound with distinct chemical properties and applications.

Uniqueness: (-)-3-(Trifluoroacetyl)camphor is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s stability and allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (-)-3-(Trifluoroacetyl)camphor involves the conversion of camphor to (-)-isopinocampheol, which is then reacted with trifluoroacetic anhydride to yield the final product.", "Starting Materials": ["Camphor", "Trifluoroacetic anhydride", "Sodium borohydride", "Methanol", "Acetic acid"], "Reaction": [ { "Step 1": "Camphor is reduced to (-)-isopinocampheol using sodium borohydride in methanol." }, { "Step 2": "(-)-Isopinocampheol is reacted with trifluoroacetic anhydride in the presence of acetic acid to yield (-)-3-(Trifluoroacetyl)camphor." } ] }

CAS No.

207742-84-5

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1

InChI Key

ISLOIHOAZDSEAJ-NSMOOJLNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

51800-98-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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